1-(2-Bromobenzyl)-1H-imidazol-2-amine
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Overview
Description
1-(2-Bromobenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-1H-imidazol-2-amine typically involves the reaction of 2-bromobenzyl bromide with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the bromobenzyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl-substituted imidazole derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobenzyl)-1H-imidazole: Similar structure but lacks the amine group.
2-Bromobenzyl chloride: Contains a chloride instead of an imidazole ring.
2-Bromobenzyl bromide: Similar structure but with two bromine atoms.
Uniqueness
1-(2-Bromobenzyl)-1H-imidazol-2-amine is unique due to the presence of both the bromobenzyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFORQXPZHDMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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